
Epimedoicarisoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epimedoicarisoside A is a naturally occurring compound isolated from the plant Epimedium koreanum. This compound belongs to the class of flavonoids and has been identified for its potential therapeutic properties. It is known for its complex molecular structure and significant biological activities, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Epimedoicarisoside A involves several steps, starting from the extraction of the plant material. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC). The reaction conditions often include the use of solvents like methanol and water, and the process may involve multiple purification steps to achieve a high degree of purity .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. Current methods rely heavily on the extraction from natural sources, which can be labor-intensive and yield-limited. Advances in biotechnological methods, such as microbial synthesis, are being explored to enhance production efficiency .
化学反应分析
Types of Reactions: Epimedoicarisoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds within the flavonoid structure.
Substitution: This reaction can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of dihydroflavonoids .
科学研究应用
Epimedoicarisoside A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavonoids under various chemical reactions.
Biology: It is studied for its potential effects on cellular processes, including antioxidant and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-cancer and neuroprotective properties.
作用机制
The mechanism of action of Epimedoicarisoside A involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting the production of pro-inflammatory cytokines.
Neuroprotective Activity: By protecting neurons from damage and promoting neuronal survival.
相似化合物的比较
Epimedoicarisoside A is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Icariin: Another flavonoid from the same plant, known for its aphrodisiac properties.
Epimedin A, B, and C: Other flavonoids with similar structures but different biological activities.
Icariside II: A compound with similar antioxidant properties but different molecular targets.
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(3,4,6,7-tetramethoxy-9,10-dihydrophenanthren-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O10/c1-29-14-7-11-5-6-12-8-16(33-24-21(28)20(27)19(26)17(10-25)34-24)22(31-3)23(32-4)18(12)13(11)9-15(14)30-2/h7-9,17,19-21,24-28H,5-6,10H2,1-4H3/t17-,19-,20+,21-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJVHRTPWFICJ-UKMCQSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
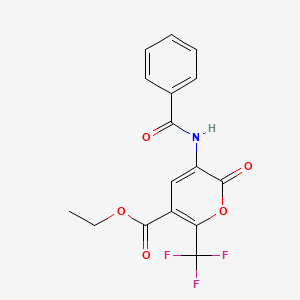
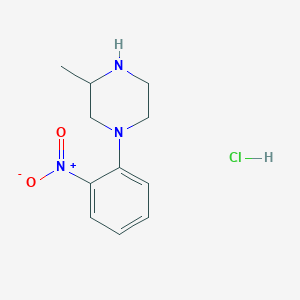

![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2906150.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906151.png)
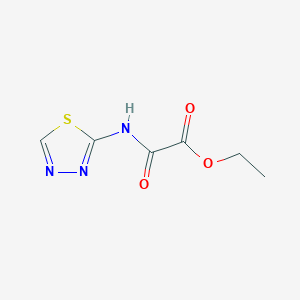
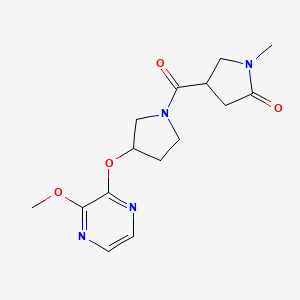
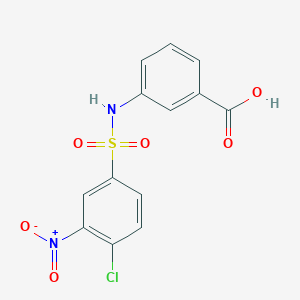
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2906158.png)
![3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2906159.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2906161.png)
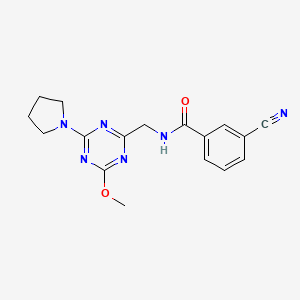
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2906163.png)
![1-{[1-(4-fluorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2906167.png)
